[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine
Description
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is a secondary amine featuring two benzyl-derived substituents: a 3,5-dimethoxyphenylmethyl group and a 2-methoxyphenylmethyl group. The methoxy substituents at the 3,5-positions on one aromatic ring and the 2-position on the other confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-8-13(9-16(10-15)20-2)11-18-12-14-6-4-5-7-17(14)21-3/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOMRSZUCUUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce the corresponding amine.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer effects of derivatives related to [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine. For instance, a derivative known as (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol demonstrated significant apoptotic activity against colon cancer cell lines HCT116 and SW480. The compound induced apoptosis in a dose-dependent manner, with IC values of 15.3 μg/ml and 13.4 μg/ml respectively .
Table 1: Summary of Anti-Cancer Activity
| Compound | Cell Line | IC (μg/ml) | Mechanism of Action |
|---|---|---|---|
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | HCT116 | 15.3 | Induces apoptosis via Fas and DR3 activation |
| SW480 | 13.4 | Inhibits STAT3 and NF-κB signaling pathways |
The study indicated that the compound not only inhibited cell growth but also altered the expression of apoptosis regulatory proteins such as Bax and cleaved caspase-3, while decreasing anti-apoptotic proteins like Bcl-2 .
Neuropharmacological Research
The compound has potential implications in neuropharmacology due to its structural similarities to known psychoactive substances. Research into related compounds has shown that modifications can lead to varied psychoactive effects, which necessitates further exploration into this compound's effects on the central nervous system.
Table 2: Related Psychoactive Compounds
| Compound Name | Class | Potency | Notes |
|---|---|---|---|
| 25I-NBOMe | 2C Drug | High | Associated with severe toxicity |
| [(2-Methoxyphenyl)methyl]amine | Phenethylamine | Moderate | Investigated for therapeutic potential |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Case reports involving structurally similar compounds like 25I-NBOMe indicate that derivatives can exhibit significant toxicity and pose risks of severe adverse effects .
Case Studies
Several case studies have documented the effects of compounds within the same chemical class:
- Case Study 1 : A patient presented with severe agitation and hallucinations after exposure to a related compound, highlighting the need for careful monitoring and testing for new psychoactive substances .
- Case Study 2 : In vitro studies showed that certain derivatives could inhibit tumor growth effectively at lower concentrations compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Comparisons:
| Compound Name | Substituent 1 | Substituent 2 | Key Features |
|---|---|---|---|
| [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine | 3,5-Dimethoxyphenylmethyl | 2-Methoxyphenylmethyl | Ortho-methoxy group induces steric hindrance; 3,5-dimethoxy enhances electron-donating resonance . |
| N-[(3,5-Dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-methylpyrimidin-5-amine () | 3,5-Dimethoxyphenylmethyl | 4-Methoxyphenyl + pyrimidine | Para-methoxy group reduces steric strain; pyrimidine core enables π-π stacking interactions . |
| (3,5-Dimethoxyphenyl)methylamine () | 3,5-Dimethoxyphenylmethyl | Furan-2-ylmethyl | Furan introduces aromatic heterocyclic effects, lowering solubility in polar solvents compared to phenyl derivatives . |
| [1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine () | 3,5-Dimethoxyphenylmethyl | 3-Chlorophenylethyl | Chlorine’s electron-withdrawing nature reduces amine basicity vs. methoxy’s electron-donating effects . |
Physicochemical Properties
- Molecular Weight: The target compound (C₁₈H₂₃NO₃) has a calculated molecular weight of 317.38 g/mol, higher than simpler analogues like 3-methoxyphenethylamine (151.20 g/mol, ) due to additional methoxy groups and aromatic rings .
- Solubility: Increased methoxy substitution enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar alkyl-substituted amines like (3,5-Dimethoxyphenyl)methylamine () .
Stereochemical and Analytical Considerations
- While the target compound lacks chiral centers, structurally related amines with naphthyl or branched alkyl groups (e.g., ) require chiral UPLC for enantiomer separation, highlighting the importance of substituent bulkiness in stereochemical analysis .
Biological Activity
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article delves into the compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features two methoxy-substituted phenyl groups, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer research and neuropharmacology. Key findings include:
- Apoptotic Induction : The compound has been shown to induce apoptosis in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors and modulation of apoptotic pathways .
- Inhibition of Cancer Cell Growth : Studies demonstrate that the compound inhibits the growth of colon cancer cells in a dose-dependent manner, suggesting potential as an anti-cancer agent .
- Interaction with Signaling Pathways : It has been reported to inhibit critical signaling pathways involving STAT3 and NF-κB, which are often dysregulated in cancer .
The mechanisms through which this compound exerts its effects include:
- Activation of Apoptosis : The compound activates extrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic factors like Bcl-2 .
- Modulation of Cell Signaling : It inhibits the DNA binding activity of STAT3 and NF-κB, leading to reduced tumor growth and increased sensitivity to apoptosis in cancer cells .
Case Studies
Several case studies highlight the biological activity and clinical relevance of this compound:
- Colon Cancer Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in colon cancer cell lines. The study utilized DAPI staining and TUNEL assays to confirm apoptotic cell death at varying concentrations (0-15 μg/ml) .
- Clinical Observations : In clinical settings, related compounds such as 25I-NBOMe have been reported to exhibit potent effects on the central nervous system. While not directly related to the target compound, these observations underscore the importance of methoxy-substituted phenyl groups in modulating biological activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
